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Compound of Interest

Compound Name: Poloxime

Cat. No.: B213144 Get Quote

For researchers, scientists, and drug development professionals navigating the challenge of

poorly soluble compounds, Poloxamers present a versatile and effective solution. These

triblock copolymers, consisting of a central hydrophobic polyoxypropylene (PPO) block flanked

by two hydrophilic polyoxyethylene (PEO) blocks, self-assemble into micelles in aqueous

solutions, thereby creating hydrophobic cores that can encapsulate and solubilize lipophilic

drugs. However, the selection of the most appropriate Poloxamer grade is critical for optimal

formulation performance. This guide provides a detailed head-to-head comparison of different

Poloxamer grades, supported by experimental data, to aid in this crucial decision-making

process.

Key Performance Indicators for Solubilization
The efficacy of a Poloxamer grade as a solubilizing agent is primarily determined by several

key physicochemical properties. Understanding these parameters is essential for selecting the

optimal grade for a specific application.

Critical Micelle Concentration (CMC): This is the concentration at which Poloxamer

molecules begin to self-assemble into micelles. A lower CMC is generally desirable as it

indicates that micelle formation, and thus solubilization, will occur at a lower polymer

concentration.

Hydrophile-Lipophile Balance (HLB): The HLB value reflects the balance of the hydrophilic

(PEO) and lipophilic (PPO) portions of the molecule. Poloxamers are available in a wide

range of HLB values, influencing their emulsifying and solubilizing capabilities.
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Molecular Weight: The overall molecular weight and the relative lengths of the PEO and PPO

blocks significantly impact micelle size, drug loading capacity, and the physical properties of

the formulation.

Cloud Point: This is the temperature at which an aqueous solution of a non-ionic surfactant,

like Poloxamer, becomes cloudy. The cloud point is an important consideration for the

physical stability of liquid formulations during storage and administration.

Comparative Analysis of Poloxamer Grades
To facilitate a direct comparison, the following tables summarize the key physicochemical

properties and the solubilization capacity of commonly used Poloxamer grades for various

poorly soluble drugs.

Physicochemical Properties of Common Poloxamer
Grades

Poloxamer
Grade

Average
Molecular
Weight (Da)

% Oxyethylene Physical Form
Critical Micelle
Concentration
(CMC)

Poloxamer 188 7680–9510 81.8 ± 1.9 Solid ~4.8 x 10⁻⁴ M[1]

Poloxamer 237 6840–8830 72.4 ± 1.9 Solid -

Poloxamer 338 12700–17400 83.1 ± 1.7 Solid -

Poloxamer 407 9840–14600 73.2 ± 1.7 Solid ~2.8 x 10⁻⁶ M[1]

Solubilization Capacity of Poloxamer 188 vs. Poloxamer
407
The solubilization capacity of Poloxamers is drug-dependent, influenced by the

physicochemical properties of both the polymer and the drug molecule. The following table

presents a comparative overview of the solubilization enhancement for several poorly soluble

drugs by Poloxamer 188 and Poloxamer 407.
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Poorly Soluble
Drug

Poloxamer 188 Poloxamer 407 Key Findings

Carbamazepine
Effective in increasing

dissolution rate.[2]

Shows higher

solubilization capacity.

[3]

Both grades improve

the dissolution of

carbamazepine, with

Poloxamer 407

demonstrating a

greater solubilizing

effect.[2][3]

Celecoxib
Increases saturation

solubility.

More effective in

enhancing solubility,

with a 1:4 drug-to-

polymer ratio by the

melting solvent

method showing the

greatest

enhancement.[4][5]

Poloxamer 407 is a

more potent

solubilizer for

celecoxib compared to

Poloxamer 188.[4][5]

Griseofulvin

Enhances solubility

and dissolution rate.

[6]

Promotes an 8-fold

increase in water

solubility.[7][8]

Both Poloxamers are

effective, with

Poloxamer 407

showing a significant

increase in the

aqueous solubility of

griseofulvin.[6][7][8]

Itraconazole

Used in combination

with Poloxamer 407 to

improve solubility and

dispersibility.[9]

A combination of

Poloxamer 188 and

407 is used to

enhance the action of

itraconazole.[9]

A synergistic effect is

observed when both

Poloxamers are used

together for

itraconazole

formulations.[9]

Ketoprofen Shows concentration-

dependent

solubilization.[10]

Investigated for its

impact on partitioning

behavior.[11]

Poloxamer 188

demonstrates a clear

concentration-

dependent effect on
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ketoprofen

solubilization.[10]

Nifedipine

Used in combination

with Poloxamer 407 to

increase solubility.[12]

Significantly improves

the dissolution rate,

with a 1:10 drug-to-

polymer ratio

prepared by the

melting method being

highly effective.[2][13]

Poloxamer 407 is a

highly effective

solubilizer for

nifedipine, significantly

enhancing its

dissolution.[2][13]

Phenytoin -

Increases the

dissolution rate of

phenytoin.[14]

Poloxamer 407 has

been shown to be an

effective carrier for

enhancing the

dissolution of

phenytoin.[14]

Piroxicam

Solid dispersions with

Poloxamer 188 show

a significant

enhancement in

dissolution rate.

Increases the

solubility of piroxicam

by 11-fold.[3]

Both grades are

effective, with

Poloxamer 188

notably improving the

dissolution rate from

solid dispersions.[3]

Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific research. The following

section details the methodologies for key experiments used to evaluate the solubilization

performance of Poloxamer grades.

Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, with the fluorescence probe method

being highly sensitive.

Protocol using Pyrene as a Fluorescence Probe:
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Preparation of Stock Solutions: Prepare a stock solution of pyrene in a suitable organic

solvent (e.g., acetone). Prepare a series of aqueous solutions of the Poloxamer grade under

investigation with concentrations spanning the expected CMC.

Sample Preparation: Add a small aliquot of the pyrene stock solution to each Poloxamer

solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer

formation. The solvent from the pyrene stock should be evaporated completely before adding

the Poloxamer solution.

Fluorescence Measurements: Record the fluorescence emission spectra of pyrene in each

Poloxamer solution using a spectrofluorometer. The excitation wavelength is typically set

around 334 nm.

Data Analysis: Determine the ratio of the intensity of the first vibrational peak (I₁) to the third

vibrational peak (I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio as a function of the

logarithm of the Poloxamer concentration. The CMC is determined from the inflection point of

this plot, where a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of

pyrene into the hydrophobic micellar core.

Preparation

Experiment Data Analysis
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Workflow for CMC determination using a fluorescence probe.

Phase Solubility Studies
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Phase solubility studies are conducted to determine the quantitative solubilizing effect of

Poloxamers on a poorly soluble drug.

Protocol:

Preparation of Poloxamer Solutions: Prepare a series of aqueous solutions of the Poloxamer

grade at different concentrations.

Equilibration: Add an excess amount of the poorly soluble drug to each Poloxamer solution in

sealed containers.

Shaking: Agitate the samples at a constant temperature for a predetermined period (e.g., 24-

72 hours) to ensure equilibrium is reached.

Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the

undissolved drug. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a

validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

Data Analysis: Plot the concentration of the dissolved drug against the concentration of the

Poloxamer. The slope of the initial linear portion of the graph can be used to calculate the

solubilization capacity.

Preparation Experiment Analysis

Prepare Poloxamer
Solutions Add Excess Drug Equilibrate with

Shaking
Centrifuge and

Filter
Quantify Dissolved
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Plot Drug Conc. vs.
Poloxamer Conc.

Calculate Solubilization
Capacity
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Workflow for conducting phase solubility studies.

Determination of Cloud Point
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The cloud point is a critical parameter for the stability of aqueous formulations.

Protocol:

Sample Preparation: Prepare a solution of the Poloxamer in deionized water at a specified

concentration (e.g., 1% w/v).

Heating: Place the solution in a temperature-controlled water bath and slowly increase the

temperature.

Observation: Visually observe the solution for the first sign of turbidity. The temperature at

which the solution becomes cloudy is recorded as the cloud point. Alternatively, a

spectrophotometer can be used to monitor the transmittance of the solution as a function of

temperature, with the cloud point being the temperature at which a sharp decrease in

transmittance occurs.

Logical Relationship of Poloxamer Properties to
Solubilization Efficiency
The solubilization efficiency of a Poloxamer grade is a direct consequence of its molecular

architecture. The interplay between the hydrophilic and hydrophobic blocks dictates its

performance.
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Poloxamer Physicochemical Properties

Solubilization Performance

Molecular Weight

PPO Block Length
(Hydrophobic Core)

PEO Block Length
(Hydrophilic Corona)

Critical Micelle
Concentration (CMC)

Lower PPO, Higher CMC

Micelle Size

Larger PPO, Larger Core

Drug Loading Capacity

Larger Core, Higher Loading

Larger PEO, Larger Corona

Overall Solubilization
Efficiency

Lower CMC, More Efficient

Click to download full resolution via product page

Relationship between Poloxamer properties and solubilization.

Conclusion
The choice of Poloxamer grade significantly impacts the solubilization of poorly water-soluble

drugs. Generally, Poloxamer 407, with its lower CMC and larger hydrophobic PPO block

compared to Poloxamer 188, tends to exhibit a higher solubilization capacity for many drugs.

However, the optimal choice is drug-specific and depends on the desired formulation

characteristics. For instance, while Poloxamer 407 might offer superior solubilization,

Poloxamer 188 may be preferred in formulations where a lower viscosity is required.[6] By
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carefully considering the physicochemical properties of the available Poloxamer grades and

conducting systematic experimental evaluations as outlined in this guide, researchers can

select the most effective solubilizing agent to enhance the bioavailability of their drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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